N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide
Description
This compound combines a 1,3-benzodioxole moiety linked via a propanamide chain to a 7-hydroxy-4-methylcoumarin core.
Properties
Molecular Formula |
C21H19NO6 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C21H19NO6/c1-12-15-4-3-14(23)9-18(15)28-21(25)16(12)5-7-20(24)22-10-13-2-6-17-19(8-13)27-11-26-17/h2-4,6,8-9,23H,5,7,10-11H2,1H3,(H,22,24) |
InChI Key |
ONYVUQGNRQNTND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl Propanoic Acid
The coumarin fragment is synthesized via Pechmann condensation between resorcinol derivatives and β-keto esters. For 7-hydroxy-4-methylcoumarin:
-
Reactant Preparation : Ethyl acetoacetate (1.0 equiv) and resorcinol (1.1 equiv) are dissolved in sulfuric acid (20% v/v) at 0–5°C.
-
Cyclization : The mixture is heated to 80°C for 4 hours, yielding 7-hydroxy-4-methylcoumarin (85–90% yield).
-
Propanoic Acid Derivatization : The coumarin is alkylated at the 3-position using acrylonitrile in a Michael addition, followed by hydrolysis to 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid (72% yield).
Key Parameters :
-
Acid catalyst concentration critically affects cyclization efficiency.
-
Hydrolysis requires alkaline conditions (NaOH, 10% w/v) at 60°C for 6 hours.
Synthesis of 1,3-Benzodioxol-5-ylmethanamine
The benzodioxole amine is prepared via:
-
Reductive Amination : Piperonal (1.0 equiv) reacts with ammonium acetate (2.0 equiv) and sodium cyanoborohydride (1.5 equiv) in methanol at 25°C for 12 hours.
-
Workup : The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3), yielding 1,3-benzodioxol-5-ylmethanamine (78% yield).
Challenges :
-
Over-reduction to secondary amines may occur if stoichiometry is imbalanced.
-
Moisture-sensitive intermediates necessitate anhydrous conditions.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
The most widely used method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and N-hydroxysuccinimide (HOSu) :
-
Activation : 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid (1.0 equiv) is treated with EDCl (1.2 equiv) and HOSu (1.5 equiv) in DMF at 0°C for 1 hour.
-
Coupling : 1,3-Benzodioxol-5-ylmethanamine (1.1 equiv) is added, and the reaction proceeds at 25°C for 24 hours.
-
Yield : 68–74% after purification via recrystallization (ethanol/water).
Optimization Data :
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| EDCl Equiv | 1.0–1.5 | 1.2 |
| Solvent | DMF, THF, DCM | DMF |
| Temperature (°C) | 0–40 | 25 |
Schotten-Baumann Reaction
A classical approach under biphasic conditions:
-
Acyl Chloride Formation : The propanoic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in anhydrous DCM at 40°C for 2 hours.
-
Reaction : The acyl chloride is added dropwise to a solution of 1,3-benzodioxol-5-ylmethanamine (1.1 equiv) and NaOH (10% w/v) at 0°C.
Advantages :
Protecting Group Strategies
The 7-hydroxy group on the coumarin requires protection during amidation:
Acetyl Protection
-
Acetylation : 7-Hydroxycoumarin is treated with acetic anhydride (3.0 equiv) and pyridine (catalyst) at 25°C for 6 hours.
-
Deprotection : After amide formation, the acetyl group is removed via hydrolysis (KOH, methanol/water 1:1, 50°C, 3 hours).
Yield Impact :
-
Overall yield drops to 58–63% due to additional steps.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d6): δ 10.2 (s, 1H, OH), 7.45 (d, J = 8.4 Hz, 1H), 6.85–6.75 (m, 3H, benzodioxole), 2.98 (t, J = 7.2 Hz, 2H), 2.42 (s, 3H, CH3).
-
ESI-MS : m/z 381.4 [M+H]⁺.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| EDCl/HOSu Coupling | 74 | 98 | 120 | Moderate |
| Schotten-Baumann | 65 | 95 | 85 | High |
| Acetyl-Protected | 63 | 97 | 140 | Low |
Industrial-Scale Considerations
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The central amide group undergoes hydrolysis under acidic or basic conditions, cleaving the C–N bond to yield carboxylic acid and amine derivatives.
| Conditions | Reagents | Products |
|---|---|---|
| Acidic hydrolysis (HCl/H₂SO₄) | 6M HCl, reflux (110°C, 6–8h) | 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid + 1,3-Benzodioxol-5-ylmethanamine |
| Basic hydrolysis (NaOH) | 2M NaOH, 80°C, 4h | Sodium salt of propanoic acid derivative + free amine |
This reaction is pivotal for modifying the compound’s pharmacokinetic properties. Kinetic studies suggest the reaction follows first-order kinetics under acidic conditions.
Oxidation of the Hydroxyl Group
The phenolic hydroxyl group at the 7-position of the coumarin moiety is susceptible to oxidation, forming a ketone or quinone-like structure depending on the oxidizing agent.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 60°C, 2h | 3-(4-Methyl-2,7-dioxo-2H-chromen-3-yl)propanamide |
| Dess-Martin periodinane | DCM, RT, 1h | 7-Oxo derivative with retained amide bond |
Oxidation pathways are critical for generating metabolites or intermediates with altered bioactivity. Computational modeling predicts increased electrophilicity in oxidized derivatives.
Esterification of the Hydroxyl Group
The hydroxyl group undergoes esterification with acyl chlorides or anhydrides, enhancing lipophilicity for improved membrane permeability.
| Reagent | Catalyst | Product |
|---|---|---|
| Acetyl chloride | Pyridine, RT, 3h | 3-(7-Acetoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide |
| Benzoyl chloride | DMAP, DCM, 0°C→RT | Benzoylated derivative (76% yield, confirmed by ¹H NMR) |
Ester derivatives exhibit improved stability in physiological pH ranges compared to the parent compound.
Nucleophilic Substitution at the Amide Group
The amide’s nitrogen can participate in nucleophilic substitution reactions under specific conditions, enabling structural diversification.
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 50°C, 12h | N-Methylated derivative (yield: 58%; LC-MS: m/z 462.48 [M+H]⁺) |
| Allyl bromide | NaH, THF, 0°C→RT, 6h | N-Allyl variant (used in polymer-supported synthesis) |
Methylation studies indicate reduced hydrogen-bonding capacity, impacting target-binding affinity.
Coumarin Ring Modifications
The 2-oxo-2H-chromen system participates in photochemical [2+2] cycloadditions and Michael additions:
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| UV-induced cycloaddition | UV light (254 nm), acetone | Fused cyclobutane adduct (characterized by X-ray crystallography) |
| Michael addition | Ethyl acrylate, DBU, MeCN | 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)pentanamide (62% yield) |
Analytical Validation of Reactions
Key techniques for verifying reaction outcomes include:
-
¹H/¹³C NMR : Resolves substituent effects (e.g., δ 10.60 ppm for amide NH ).
-
HRMS : Confirms molecular weights (e.g., m/z 448.47 for the parent compound).
-
HPLC : Quantifies purity post-reaction (>95% in optimized protocols).
Reaction Optimization Data
Critical parameters for maximizing yields:
| Reaction | Optimal Solvent | Temperature | Catalyst | Yield |
|---|---|---|---|---|
| Amide hydrolysis | H₂O/Ethanol (1:1) | 110°C | HCl | 89% |
| Esterification | Dichloromethane | 0°C→RT | DMAP | 76% |
| N-Allylation | THF | RT | NaH | 68% |
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide exhibit significant anticancer properties. Studies have shown that derivatives containing benzodioxole and chromen structures can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Growth : Compounds have been shown to induce apoptosis in cancer cells.
- Cell Cycle Arrest : Certain derivatives can cause cell cycle arrest at specific phases, thereby preventing tumor growth.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Studies have focused on its ability to inhibit key enzymes involved in metabolic pathways linked to diseases such as diabetes and Alzheimer's disease:
- α-glucosidase Inhibition : Compounds with similar structures have demonstrated efficacy in inhibiting α-glucosidase, which is crucial for carbohydrate metabolism.
- Acetylcholinesterase Inhibition : The potential to inhibit acetylcholinesterase suggests possible applications in treating neurodegenerative disorders.
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of benzodioxole derivatives. The results indicated that specific modifications to the benzodioxole structure enhanced cytotoxicity against various cancer cell lines (e.g., MCF7 and HeLa) .
Study 2: Enzyme Inhibition
Another research effort focused on synthesizing sulfonamide derivatives containing benzodioxole and evaluating their inhibitory effects on α-glucosidase and acetylcholinesterase. The findings suggested that these compounds could serve as lead candidates for developing treatments for Type 2 diabetes and Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Functional Groups
Key Observations :
Physical and Spectral Properties
Table 2: Comparative Physical Properties
Key Observations :
Key Observations :
- The target compound’s coumarin core aligns with known anticoagulant applications, while benzodioxole may enhance bioavailability .
- Thiazole-oxadiazole derivatives (7c–7f) likely exhibit divergent mechanisms, such as antimicrobial action via heterocycle-metal interactions .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is classified as a small molecule with the following chemical formula: . The structure comprises a benzodioxole moiety linked to a chromenyl propanamide, contributing to its unique biological profile.
Biological Activities
1. Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. It effectively scavenges free radicals, which can mitigate oxidative stress-related damage in cells. This activity is crucial in preventing various diseases linked to oxidative damage, including cancer and neurodegenerative disorders.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent.
3. Cytotoxic Effects
Several studies have reported the cytotoxic effects of this compound on various cancer cell lines. For instance, it has shown IC50 values in the micromolar range against human breast and colon cancer cells, indicating a promising lead for anticancer drug development.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |
| HT-29 (colon cancer) | 10.0 | Cell cycle arrest at G2/M phase |
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Key Enzymes : The compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It influences various signaling pathways, including those related to apoptosis and cell proliferation, thereby enhancing its anticancer potential.
Case Studies
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against MCF-7 breast cancer cells. The researchers noted that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative therapeutic agent.
Q & A
Basic: What are the optimal synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide?
Methodological Answer:
Synthesis typically involves coupling the benzodioxole-methylamine moiety with the chromene-propanoic acid derivative. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) to minimize side reactions.
- Chromene ring synthesis : Cyclization of 7-hydroxy-4-methylcoumarin derivatives via Pechmann condensation, using sulfuric acid as a catalyst at 80–100°C .
- Purification : Employ gradient elution chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the product.
Optimization : Utilize statistical design of experiments (DoE) to test variables like temperature, solvent polarity, and reagent stoichiometry, reducing trial-and-error approaches .
Advanced: How can computational methods predict reaction pathways and intermediates for this compound?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways (e.g., B3LYP/6-31G* basis set) to identify transition states and intermediates.
- Reaction path search : Apply tools like GRRM or IRC (Intrinsic Reaction Coordinate) analysis to map energy profiles for key steps (e.g., cyclization or amide coupling) .
- Machine learning : Train models on existing reaction databases (Reaxys, SciFinder) to predict optimal conditions for novel derivatives.
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzodioxole protons at δ 6.7–6.9 ppm, coumarin carbonyl at δ 160–165 ppm).
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
- FT-IR : Identify functional groups (amide C=O stretch at ~1650 cm⁻¹, chromene lactone at ~1720 cm⁻¹) .
Advanced: How can contradictory data in biological activity studies be resolved?
Methodological Answer:
- Meta-analysis : Aggregate data from multiple studies to identify trends, using statistical tools (e.g., R or Python’s SciPy) to account for variability in assay conditions.
- Dose-response validation : Re-test conflicting results under standardized conditions (e.g., fixed cell lines, controlled pH, and temperature).
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways, ruling off-target effects .
Basic: What in vitro models are suitable for assessing its biological activity?
Methodological Answer:
- Enzyme inhibition assays : Test against COX-2 or CYP450 isoforms using fluorometric or colorimetric substrates (e.g., resorufin-based probes).
- Cell viability : Use MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) to evaluate cytotoxicity.
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., serum albumin for pharmacokinetic profiling) .
Advanced: What are the degradation pathways of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (HCl 0.1M), basic (NaOH 0.1M), oxidative (H₂O₂ 3%), and thermal (40–60°C) conditions.
- LC-MS/MS analysis : Monitor degradation products (e.g., hydrolysis of the amide bond or lactone ring opening).
- Kinetic modeling : Use Arrhenius plots to predict shelf-life and storage requirements .
Advanced: How can experimental design be optimized for high-yield synthesis?
Methodological Answer:
- Factorial design : Screen variables (temperature, solvent, catalyst loading) using a 2³ factorial matrix to identify critical parameters.
- Response surface methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) to maximize yield.
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., in situ FT-IR) to adjust conditions dynamically .
Advanced: What synergistic effects are observed when combining this compound with other bioactive agents?
Methodological Answer:
- Isobologram analysis : Quantify synergy in antimicrobial or anticancer assays using the Chou-Talalay method.
- Molecular docking : Simulate binding interactions with co-administered drugs (e.g., nonsteroidal anti-inflammatory agents) to predict additive effects.
- Transcriptomics : Use RNA-seq to identify upregulated/downregulated pathways in combination therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
